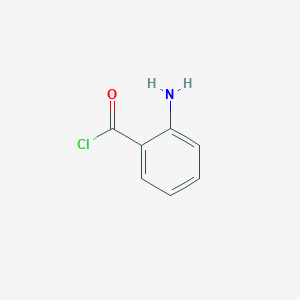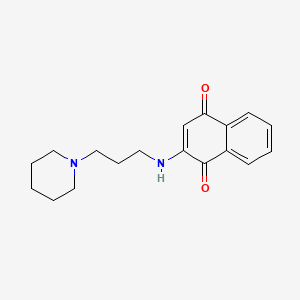
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
Formation of the pyridazinone ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions.
Attachment of the pyrrolidinoethyl side chain: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyridazinone ring or other functional groups, leading to various reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, alkylating agents, arylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. They could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-6-phenyl-3(2H)-pyridazinone: Lacks the pyrrolidinoethyl side chain.
6-Phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone: Lacks the ethyl group.
4-Ethyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone: Lacks the phenyl group.
Uniqueness
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride is unique due to the specific combination of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
Propriétés
Numéro CAS |
32058-64-3 |
|---|---|
Formule moléculaire |
C18H24ClN3O |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
4-ethyl-6-phenyl-2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-2-15-14-17(16-8-4-3-5-9-16)19-21(18(15)22)13-12-20-10-6-7-11-20;/h3-5,8-9,14H,2,6-7,10-13H2,1H3;1H |
Clé InChI |
WSZATYYDJMUHHV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NN(C1=O)CCN2CCCC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)



![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)





